4-SNAPK finds applications in various aspects of biochemical research, particularly due to its ability to act as a recycling agent. One example involves its use in the regeneration of nicotinamide adenine dinucleotide (NAD+). NAD+ plays a crucial role in various cellular processes, including energy metabolism and cell signaling. However, it is constantly consumed in these reactions. 4-SNAPK facilitates the conversion of the reduced form of NAD+ (NADH) back to its oxidized form (NAD+), allowing for its continued use in cellular functions [].
4-SNAPK serves as a valuable reagent in organic synthesis due to its unique chemical properties. Its anhydride group enables it to participate in various condensation reactions, allowing for the formation of new carbon-carbon bonds. Additionally, the sulfonate group imparts water solubility to the molecule, making it suitable for reactions conducted in aqueous environments [].
One specific application of 4-SNAPK involves the synthesis of 4-substituted benzaldehydes. In this reaction, 4-SNAPK reacts with aromatic aldehydes in the presence of a base to yield the corresponding 4-substituted benzaldehydes. This reaction provides a convenient method for introducing various functional groups onto the aromatic ring of benzaldehydes [].
4-Sulfo-1,8-naphthalic anhydride potassium salt is a chemical compound with the molecular formula C₁₂H₅KO₆S and a molecular weight of approximately 316.33 g/mol. This compound is a derivative of naphthalene and belongs to the family of sulfonic acids, characterized by the presence of a sulfonic group (-SO₃H) attached to the naphthalene structure. The potassium salt form enhances its solubility in water, making it suitable for various applications in biochemical research and industrial processes .
These reactions are fundamental in synthetic organic chemistry and are utilized to modify the compound for specific functionalities .
The synthesis of 4-sulfo-1,8-naphthalic anhydride potassium salt typically involves:
This multi-step synthesis allows for the introduction of functional groups that enhance its reactivity and solubility .
4-Sulfo-1,8-naphthalic anhydride potassium salt has a variety of applications, including:
These applications leverage its chemical properties for both analytical and synthetic purposes .
Interaction studies involving 4-sulfo-1,8-naphthalic anhydride potassium salt primarily focus on its binding affinities with proteins. It has been used as a tool to study protein conformational changes upon ligand binding. Additionally, it may serve as a fluorescent probe in biochemical assays due to its unique structural characteristics that allow for specific interactions with biomolecules .
4-Sulfo-1,8-naphthalic anhydride potassium salt shares similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,8-Naphthalene dicarboxylic acid | C₁₄H₈O₄ | Dicarboxylic acid; used in polymer synthesis |
4-Bromo-1,8-naphthalic anhydride | C₁₂H₈BrO₃ | Halogenated derivative; used as a reagent |
1-Naphthalenesulfonic acid | C₁₁H₈O₃S | Sulfonated aromatic compound; used in dye production |
Uniqueness: What sets 4-sulfo-1,8-naphthalic anhydride potassium salt apart is its dual functionality as both an anhydride and a sulfonate, allowing it to participate in diverse
Irritant